REACTION_CXSMILES
|
Cl.[NH2:2]O.[Cl:4][C:5]1[C:13]([CH:14]=O)=[C:12]([Cl:16])[C:11]([F:17])=[CH:10][C:6]=1[C:7]([OH:9])=[O:8]>C(O)=O>[C:14]([C:13]1[C:5]([Cl:4])=[C:6]([CH:10]=[C:11]([F:17])[C:12]=1[Cl:16])[C:7]([OH:9])=[O:8])#[N:2] |f:0.1|
|
Name
|
|
Quantity
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162 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
950 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=C(C(=C1C=O)Cl)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
102.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred for 4 hours at from 100 to 105° C. (reflux)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a clear solution was immediately obtained
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
C(#N)C=1C(=C(C(=O)O)C=C(C1Cl)F)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |